molecular formula C19H15FO5 B12743777 Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate CAS No. 131814-59-0

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate

Cat. No.: B12743777
CAS No.: 131814-59-0
M. Wt: 342.3 g/mol
InChI Key: YOQRWJNZODQXJM-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorophenyl group, a benzopyran ring, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin to form the intermediate 3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-ol. This intermediate is then esterified with methyl 2-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
  • Methyl 2-((3-(4-bromophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
  • Methyl 2-((3-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate

Uniqueness

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

131814-59-0

Molecular Formula

C19H15FO5

Molecular Weight

342.3 g/mol

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C19H15FO5/c1-11(19(22)23-2)25-14-7-8-15-17(9-14)24-10-16(18(15)21)12-3-5-13(20)6-4-12/h3-11H,1-2H3

InChI Key

YOQRWJNZODQXJM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

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